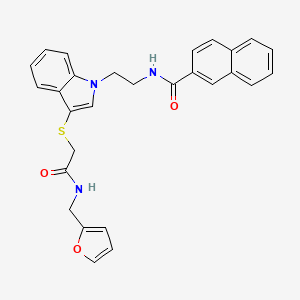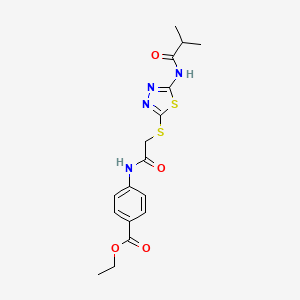![molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4](/img/structure/B2496458.png)
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for compounds involving cyclopropyl groups and trifluoromethylbenzene structures often rely on catalytic processes and specific reactions, including cycloaddition and palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986). Radical polymerization has also been used to synthesize related polymers with specific structural features (Moszner et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to "[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene" often showcases interesting conformational characteristics due to the presence of cyclopropyl and trifluoromethyl groups. X-ray crystallography and NMR spectroscopy are common analytical techniques used to elucidate the structures of these molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl and trifluoromethyl groups include cycloaddition reactions, which are pivotal in synthesizing complex organic structures. The presence of these groups can influence the reactivity and outcome of chemical reactions (Gilbert, Heath, & Rodwell, 1989).
Physical Properties Analysis
The physical properties of compounds containing cyclopropyl and trifluoromethyl groups, such as solubility, melting points, and boiling points, are influenced by the molecular structure and the presence of these functional groups. Detailed physical property analysis requires experimental data specific to the compound of interest.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other chemicals, are determined by the functional groups present in the molecule. For instance, the trifluoromethyl group can impart unique reactivity patterns due to its electron-withdrawing nature, affecting the compound's overall chemical behavior (Arimori & Shibata, 2015).
Wissenschaftliche Forschungsanwendungen
Catalytic Trifluoromethylation
Research by Arimori & Shibata (2015) explored the catalytic trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. This process achieved good to high yields for various substrates at room temperature, highlighting its potential in the synthesis of trifluoromethylated compounds (Arimori & Shibata, 2015).
Cyclopropane Cleavage and Aromatization
Pati & Liu (2012) reported a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This reaction involves cyclopropane cleavage followed by an aromatization step, demonstrating an innovative approach in cyclopropane chemistry (Pati & Liu, 2012).
Synthesis and Structural Characterization
Duan et al. (2017) synthesized chiral bisferrocenyl-modified bis(acyl-thiourea) enantiomers using a nucleophilic addition reaction. Their research includes structural characterization and potential applications in antitumor activity, indicating the versatility of such compounds in medicinal chemistry (Duan et al., 2017).
Trifluoromethylation of Arenes and Heteroarenes
Mejía & Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. This study contributes to the understanding of electrophilic trifluoromethylation, a critical process in organic synthesis (Mejía & Togni, 2012).
Polymerization of Cyclic Monomers
Moszner et al. (1999) investigated the radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. Their research adds to the knowledge of polymer chemistry, especially in the context of creating hard, transparent, crosslinked polymers (Moszner et al., 1999).
Photochemistry of Cyclopropyl Conjugated 1,2-diketones
Kelder, Cerfontain, & Wielen (1977) studied the photochemistry of cyclopropyl conjugated 1,2-diketones, which undergo photodecomposition under specific conditions. This research is significant for understanding the photochemical behavior of cyclopropyl groups in organic compounds (Kelder, Cerfontain, & Wielen, 1977).
Zukünftige Richtungen
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene” and similar compounds may have significant potential for future research and applications. The activation of the C–F bond in organic synthesis is a challenging task and constitutes a promising area for future research .
Eigenschaften
IUPAC Name |
[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPWAYGGNPOMGQ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

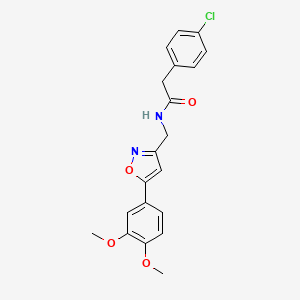
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
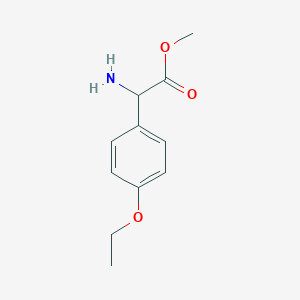


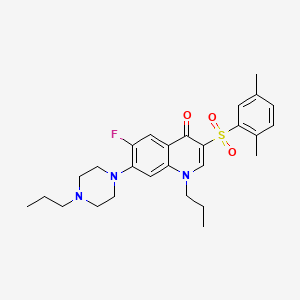
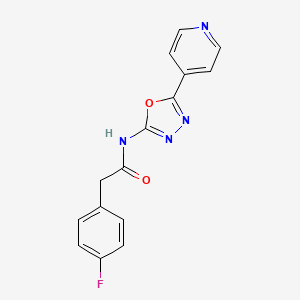

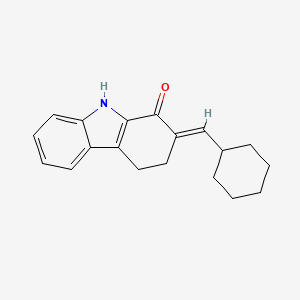
![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
